molecular formula C27H26ClN3O3 B2488696 N-(3-chlorophenyl)-2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)acetamide CAS No. 894557-89-2

N-(3-chlorophenyl)-2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)acetamide

Cat. No. B2488696
CAS RN: 894557-89-2
M. Wt: 475.97
InChI Key: DSXPYMGHDGOOIZ-UHFFFAOYSA-N
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Description

This compound belongs to a class of compounds that have been studied for their potential therapeutic effects and chemical properties. It is part of a broader category of quinoline derivatives that have been synthesized and evaluated in various contexts.

Synthesis Analysis

  • Ghosh et al. (2008) synthesized a similar anilidoquinoline derivative, which showed significant antiviral and antiapoptotic effects in vitro, indicating a robust synthesis process for these compounds (Ghosh et al., 2008).

Molecular Structure Analysis

  • Fatma et al. (2017) conducted a study involving molecular docking and spectroscopic analysis of a quinolin-2(1H)-one derivative, providing insights into the molecular structure and interaction potential of similar compounds (Fatma et al., 2017).

Chemical Reactions and Properties

  • Rehman et al. (2013) synthesized a series of compounds including 1,3,4-oxadiazole derivatives, which are structurally related, showing the diverse chemical reactions these compounds can undergo (Rehman et al., 2013).

Physical Properties Analysis

  • Mague et al. (2017) reported on the crystal structure of a related compound, providing valuable data on the physical properties such as crystal formation and hydrogen bonding patterns (Mague et al., 2017).

Chemical Properties Analysis

  • Patel et al. (2011) synthesized and evaluated a series of quinazolin-4(3H)ones, which may offer insights into the chemical properties of similar compounds, including their reactivity and potential biological activities (Patel et al., 2011).

Scientific Research Applications

Synthesis and Characterization for Potential Antimicrobial Agents

One study discusses the synthesis and characterization of new quinazolines, which react with hydrazine hydrate and aryl isothiocyanates, leading to compounds with potential as antimicrobial agents. These synthesized compounds were evaluated for their antibacterial and antifungal activities against a variety of microorganisms, showcasing their significance in developing new antimicrobial strategies (Desai et al., 2007).

Antiviral and Antiapoptotic Effects

Another important application is found in the synthesis and evaluation of a novel anilidoquinoline derivative for treating Japanese encephalitis. This compound demonstrated significant antiviral and antiapoptotic effects in vitro, leading to a decrease in viral load and an increase in survival in infected mice, highlighting its potential as a therapeutic agent (Ghosh et al., 2008).

Structural Aspects and Properties of Salt and Inclusion Compounds

The structural aspects of amide-containing isoquinoline derivatives, including their interactions with mineral acids and their ability to form crystalline salts and inclusion compounds, were explored. These studies contribute to understanding the compound's chemical behavior and potential applications in material science and pharmaceutical development (Karmakar et al., 2007).

Comparative Metabolism in Human and Rat Liver Microsomes

Research into the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes provides insights into the metabolic pathways and potential toxicological implications of similar compounds. These studies contribute to our understanding of how such compounds are processed in biological systems, which is crucial for assessing their safety and efficacy (Coleman et al., 2000).

properties

IUPAC Name

N-(3-chlorophenyl)-2-[3-[(4-ethylanilino)methyl]-7-methoxy-2-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClN3O3/c1-3-18-7-10-22(11-8-18)29-16-20-13-19-9-12-24(34-2)15-25(19)31(27(20)33)17-26(32)30-23-6-4-5-21(28)14-23/h4-15,29H,3,16-17H2,1-2H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSXPYMGHDGOOIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)acetamide

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